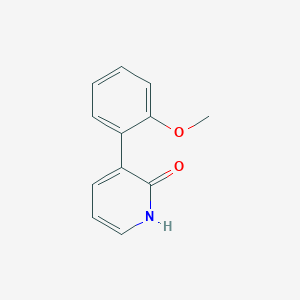
2-Hydroxy-3-(2-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, featuring a hydroxyl group at the second position and a methoxyphenyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine typically involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2-oxo-3-(2-methoxyphenyl)pyridine.
Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)dihydropyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Medicinal Chemistry
a. Anti-inflammatory Properties
Research indicates that derivatives of pyridine compounds, including 2-hydroxy-3-(2-methoxyphenyl)pyridine, exhibit significant anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that certain derivatives can suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory conditions.
b. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies on related chalcone derivatives demonstrate that they can combat various pathogenic bacteria and fungi, including multidrug-resistant strains. The mechanism involves targeting specific bacterial enzymes and disrupting their metabolic pathways . This opens avenues for developing new antimicrobial agents based on the structure of this compound.
Agricultural Applications
a. Agricultural Chemicals
The compound is being explored for its potential use in agricultural chemicals. Its derivatives may serve as effective pesticides or herbicides due to their ability to interact with biological systems in plants and pests. The synthesis of related pyridine compounds has shown promise in developing environmentally friendly agricultural solutions .
Organic Synthesis
a. Synthetic Intermediates
In organic synthesis, this compound acts as a valuable intermediate for producing various other chemical compounds. Its functional groups enable it to participate in multiple reactions, facilitating the synthesis of more complex structures . The compound's versatility makes it a key player in the development of new materials and chemicals.
Case Studies and Research Findings
作用机制
The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity .
相似化合物的比较
- 2-Hydroxy-3-(3-methoxyphenyl)pyridine
- 2-Hydroxy-3-(4-methoxyphenyl)pyridine
- 2-Hydroxy-3-(2-hydroxyphenyl)pyridine
Comparison: Compared to its analogs, 2-Hydroxy-3-(2-methoxyphenyl)pyridine exhibits unique properties due to the position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can affect the compound’s ability to interact with molecular targets and its overall stability .
属性
IUPAC Name |
3-(2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSPOATFVLVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439586 |
Source


|
| Record name | MolPort-015-144-432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143074-70-8 |
Source


|
| Record name | MolPort-015-144-432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













